8-Fluoro-2-hydroxyquinolin-6-yl acetate
Description
8-Fluoro-2-hydroxyquinolin-6-yl acetate is a quinoline derivative characterized by a fluorine substituent at the 8-position, a hydroxyl group at the 2-position, and an acetate ester at the 6-position of the quinoline ring. The acetate ester may enhance solubility or serve as a prodrug moiety in biological systems.
Properties
Molecular Formula |
C11H8FNO3 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
(8-fluoro-2-oxo-1H-quinolin-6-yl) acetate |
InChI |
InChI=1S/C11H8FNO3/c1-6(14)16-8-4-7-2-3-10(15)13-11(7)9(12)5-8/h2-5H,1H3,(H,13,15) |
InChI Key |
OQNLHXGUMHWYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C2C(=C1)C=CC(=O)N2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs are compared below based on substituent positions and functional groups:
Electronic and Physicochemical Properties
- In contrast, the difluoroacetate group in CAS 943541-40-0 enhances electronegativity at the acetate moiety, affecting solubility .
- Hydroxyl vs.
- Ester Functionality : The acetate ester in all compounds improves membrane permeability but may hydrolyze in vivo to release active hydroxyl or carboxylic acid derivatives.
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